molecular formula C19H20N6O2S B11681129 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide

Cat. No.: B11681129
M. Wt: 396.5 g/mol
InChI Key: RFHGVJZIMPWOSE-CIAFOILYSA-N
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Description

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazole core, which can be synthesized through the cyclization of appropriate hydrazides with isothiocyanates. The resulting triazole thiol is then subjected to S-alkylation to introduce the sulfanyl group. The final step involves the condensation of the triazole derivative with pyridine-3-carbaldehyde under acidic conditions to form the acetohydrazide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the pyridinylmethylidene group, in particular, enhances its potential as a ligand for metal complexes and as a pharmacophore in drug design.

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H20N6O2S/c1-3-25-18(15-6-8-16(27-2)9-7-15)23-24-19(25)28-13-17(26)22-21-12-14-5-4-10-20-11-14/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-12+

InChI Key

RFHGVJZIMPWOSE-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CN=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CN=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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